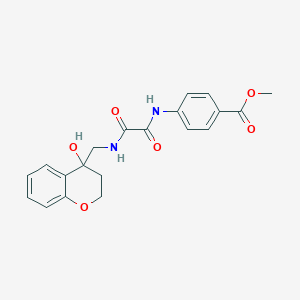

![molecular formula C18H20N6O B2486650 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide CAS No. 2034295-69-5](/img/structure/B2486650.png)

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

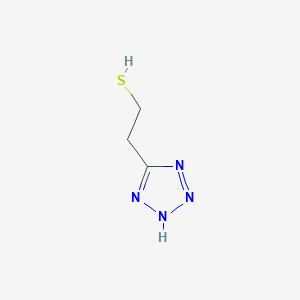

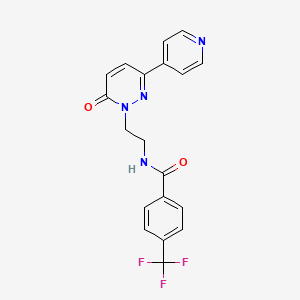

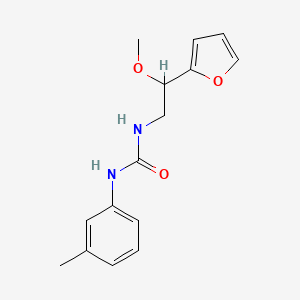

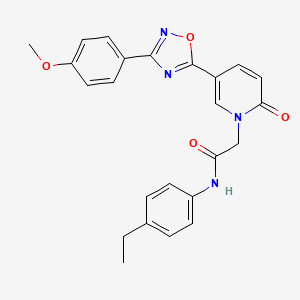

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide” is a complex organic compound. It contains a triazolopyrazine core, which is a nitrogen-containing heterocycle . These types of compounds are often found in synthetic drugs and functional materials .

Synthesis Analysis

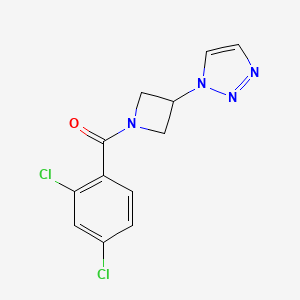

The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, a series of novel triazolopyrazine derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution . A series of novel triazolopyrazine derivatives were synthesized via this method .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The synthesis and evaluation of novel triazolo[4,3-a]pyrazine derivatives have revealed promising antibacterial properties . These compounds were tested against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains. Notably, compound 2e exhibited superior antibacterial activity, comparable to the first-line agent ampicillin. Further exploration of the structure–activity relationship is ongoing.

Antidiabetic Agents

Triazolo[4,3-a]pyrazine derivatives have shown potential in drug discovery. For instance, the FDA-approved anti-diabetes type 2 drug sitagliptin phosphate is based on this scaffold . Researchers continue to explore related compounds for their efficacy in managing diabetes.

Neurokinin-3 Receptor Modulation

A N-acyltriazolopiperazine derivative, likely based on the triazolo[4,3-a]pyrazine core, has been investigated as a therapeutic option for sex hormone disorders by targeting the neurokinin-3 receptor . This area holds promise for future drug development.

Antitumor Effects

A hybrid molecule combining a 2-aminopyrimidine and a triazolo[4,3-a]pyrazine scaffold demonstrated potent antitumor effects . Researchers are keen on exploring these compounds further for cancer treatment.

Cardiovascular Disorders

Triazolo[4,3-a]pyrazine derivatives have been utilized in the treatment of cardiovascular disorders . Their potential impact on heart health warrants further investigation.

Fluorescent Probes and Polymers

These heterocycles find applications beyond therapeutics. They serve as structural units in polymers and fluorescent probes, enhancing our understanding of biological processes and materials science .

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its potential as an antimicrobial agent . Additionally, the presence of a piperazine subunit or its isosteres could enhance the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could also focus on investigating these properties.

Wirkmechanismus

Target of Action

Similar compounds, such as triazolo[4,3-a]pyrazine derivatives, have been found to exhibit inhibitory activities towards c-met/vegfr-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, making them important targets in cancer therapy .

Mode of Action

It can be inferred from related studies that triazolo[4,3-a]pyrazine derivatives may interact with their targets (such as c-met/vegfr-2 kinases) by binding to the active site, thereby inhibiting their activity . This inhibition can lead to a decrease in cell proliferation and angiogenesis, which are key processes in tumor growth .

Biochemical Pathways

Given its potential inhibitory activity against c-met/vegfr-2 kinases , it can be inferred that it may affect pathways related to cell proliferation and angiogenesis. Downstream effects could include reduced tumor growth and metastasis.

Result of Action

Based on the potential targets of action, it can be inferred that the compound may lead to reduced cell proliferation and angiogenesis, potentially resulting in decreased tumor growth .

Eigenschaften

IUPAC Name |

3-phenyl-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c25-16(7-6-14-4-2-1-3-5-14)21-15-8-10-23(12-15)17-18-22-20-13-24(18)11-9-19-17/h1-5,9,11,13,15H,6-8,10,12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUBMRFAVMILBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CCC2=CC=CC=C2)C3=NC=CN4C3=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-phenylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

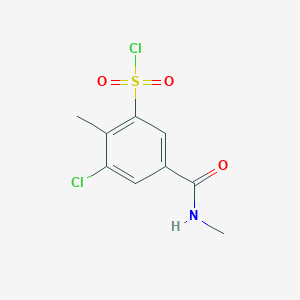

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2486568.png)

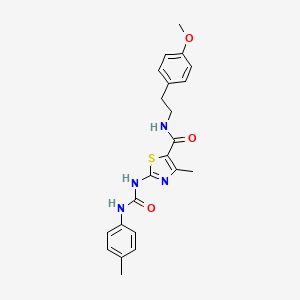

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)

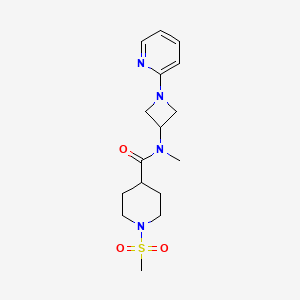

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)